molecular formula C12H15NO5 B590218 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester CAS No. 1329633-58-0

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester

Cat. No. B590218
CAS RN: 1329633-58-0
M. Wt: 253.254
InChI Key: PPBFZGYXTILFJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has an acetoxymethyl group, a methoxy group, and a methyl group attached to the nicotinic acid molecule .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through esterification processes . For example, methyl nicotinate can be prepared by esterification of nicotinic acid by refluxing with methanol in the presence of concentrated sulphuric acid .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (from the nicotinic acid), with various functional groups attached. The exact structure would depend on the positions of these groups on the ring .

properties

{ "Design of Synthesis Pathway": "The synthesis of 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester involves the conversion of 4-methoxy-5-methyl nicotinic acid to its corresponding methyl ester followed by the protection of the carboxylic acid group with an acetoxymethyl group using acetic anhydride and a catalyst. The final step involves the deprotection of the acetoxymethyl group to yield the desired product.", "Starting Materials": ["4-methoxy-5-methyl nicotinic acid", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Catalyst (e.g. p-toluenesulfonic acid)"], "Reaction": [ "Step 1: Conversion of 4-methoxy-5-methyl nicotinic acid to its methyl ester using methanol and sodium hydroxide as a catalyst", "Step 2: Protection of the carboxylic acid group using acetic anhydride and a catalyst (e.g. p-toluenesulfonic acid) to yield the acetoxymethyl ester intermediate", "Step 3: Deprotection of the acetoxymethyl group using a mild base (e.g. sodium methoxide) to yield the final product, 6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester" ] }

CAS RN

1329633-58-0

Product Name

6-(Acetoxymethyl)-4-methoxy-5-methyl Nicotinic Acid Methyl Ester

Molecular Formula

C12H15NO5

Molecular Weight

253.254

IUPAC Name

methyl 6-(acetyloxymethyl)-4-methoxy-5-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H15NO5/c1-7-10(6-18-8(2)14)13-5-9(11(7)16-3)12(15)17-4/h5H,6H2,1-4H3

InChI Key

PPBFZGYXTILFJJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CN=C1COC(=O)C)C(=O)OC)OC

synonyms

Methyl 6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylate;  6-(Acetoxymethyl)-4-methoxy-5-methyl-3-pyridinecarboxylic Acid Methyl Ester; 

Origin of Product

United States

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